5-Bromo-4-fluoro-6-methylpyrimidin-2-amine
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Overview
Description
5-Bromo-4-fluoro-6-methylpyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C5H5BrFN3 and a molecular weight of 206.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and methyl substituents on a pyrimidine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-6-methylpyrimidin-2-amine typically involves the halogenation of 4-fluoro-6-methylpyrimidin-2-amine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile . The reaction is carried out at room temperature with stirring, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-6-methylpyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are typically used in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
5-Bromo-4-fluoro-6-methylpyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-6-methylpyrimidin-2-amine is primarily related to its role as an intermediate in the synthesis of biologically active compounds. These compounds often target specific enzymes or receptors in biological pathways, modulating their activity to achieve therapeutic effects . For example, kinase inhibitors derived from this compound can inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: This compound has similar halogen and methyl substituents but differs in the core structure, being an aniline derivative.
2-Amino-4-fluoropyridine: Another fluorinated heterocycle, but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
5-Bromo-4-fluoro-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity . This makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules .
Properties
CAS No. |
1360552-58-4 |
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Molecular Formula |
C5H5BrFN3 |
Molecular Weight |
206.02 g/mol |
IUPAC Name |
5-bromo-4-fluoro-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C5H5BrFN3/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H2,8,9,10) |
InChI Key |
XOEFRVCQRSYSFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)F)Br |
Origin of Product |
United States |
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